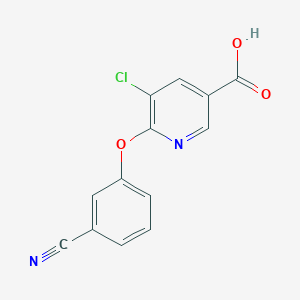

5-Chloro-6-(3-cyanophenoxy)nicotinic acid

説明

5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a chemical compound with the linear formula C13H7O3N2Cl1 . It is used in proteomics research .

Molecular Structure Analysis

The molecular formula of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is C13H7ClN2O3 . The molecular weight of the compound is 274.66 .Physical And Chemical Properties Analysis

5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a solid compound . Its SMILES string is ClC1=CC (C (O)=O)=CN=C1OC2=CC=CC (C#N)=C2 .科学的研究の応用

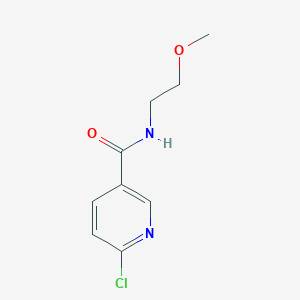

Herbicidal Activity and Synthesis One key application of derivatives related to 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is in the development of novel herbicides. Research by Yu et al. (2021) focused on synthesizing N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid to discover new natural-product-based herbicides. These compounds, including a structure similar to the specified chemical, have shown significant herbicidal activity against specific weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata). The study provides insights into the structure-activity relationships necessary for developing effective herbicides against monocotyledonous weeds (Chen Yu et al., 2021).

Pharmacological Effects of Nicotinic Acid Derivatives Another aspect of scientific research involving nicotinic acid derivatives, closely related to the chemical , examines their pharmacological effects. For instance, nicotinic acid has been studied for its lipid-lowering properties, which are mediated through a specific G protein-coupled receptor, affecting lipolysis in adipose tissue. This mechanism is crucial for treating hypertriglyceridemia and elevating high-density lipoprotein levels (A. Lorenzen et al., 2001).

Extraction and Recovery Techniques The recovery of nicotinic acid for industrial applications has been studied extensively. Kumar et al. (2008) investigated the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants. This process is aimed at enhancing the production efficiency of nicotinic acid, which is widely used in the food, pharmaceutical, and biochemical industries (Sushil Kumar et al., 2008).

作用機序

Safety and Hazards

The compound is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects) . The precautionary statements include P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332 + P313 (If skin irritation occurs: Get medical advice/attention) .

特性

IUPAC Name |

5-chloro-6-(3-cyanophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3/c14-11-5-9(13(17)18)7-16-12(11)19-10-3-1-2-8(4-10)6-15/h1-5,7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWNZTGWQLPKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(=O)O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-(3-cyanophenoxy)nicotinic acid | |

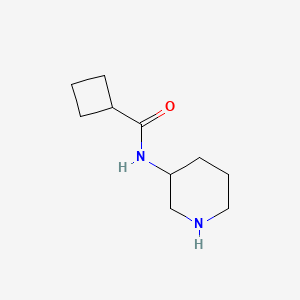

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

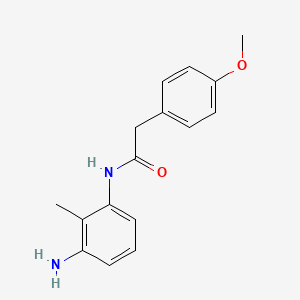

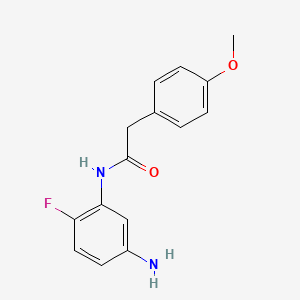

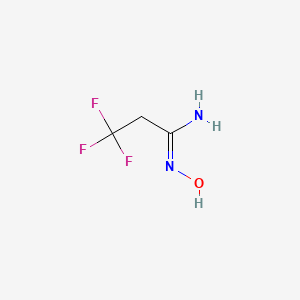

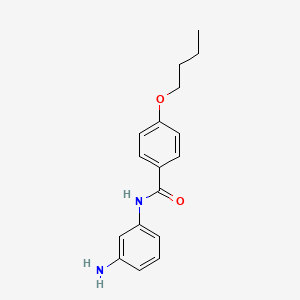

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。